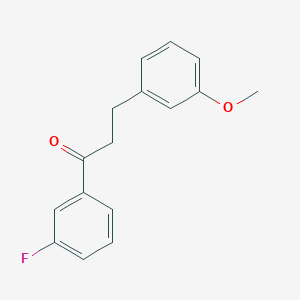

3'-Fluoro-3-(3-methoxyphenyl)propiophenone

Description

Overview of Propiophenone (B1677668) Derivatives in Contemporary Organic Chemistry

Propiophenone, a simple aryl ketone, and its derivatives serve as foundational building blocks in organic synthesis. The propiophenone scaffold, characterized by a phenyl ring attached to a propan-1-one chain, is a versatile intermediate in the preparation of a wide array of more complex molecules. chemicalbook.comwikipedia.org These derivatives are pivotal in the synthesis of pharmaceuticals, agrochemicals, and fragrances. chemicalbook.comdrugbank.com The reactivity of the carbonyl group and the adjacent methylene (B1212753) group allows for a variety of chemical transformations, including aldol (B89426) condensations, Mannich reactions, and various reduction and oxidation reactions. safrole.com

In medicinal chemistry, the propiophenone core is present in several therapeutic agents. For instance, it forms the basis for the synthesis of certain central nervous system drugs, muscle relaxants, and other pharmacologically active compounds. chemicalbook.commanavchem.com The ability to readily modify the aromatic ring and the ethyl ketone side chain provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Significance of Fluorine and Methoxy (B1213986) Substituents in Molecular Design and Reactivity

The strategic incorporation of fluorine atoms and methoxy groups into organic molecules is a cornerstone of modern molecular design, particularly in the field of medicinal chemistry.

Fluorine: The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. tandfonline.com Due to its small size, a fluorine atom can often replace a hydrogen atom without significant steric impact. tandfonline.com This substitution can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. bohrium.com Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.comacs.org The presence of fluorine can also influence molecular conformation and enhance binding affinity to biological targets. tandfonline.comnih.gov In materials science, fluorinated compounds are valued for their unique properties, including thermal stability and hydrophobicity. man.ac.ukmdpi.com

The combined presence of both a fluorine atom and a methoxy group in a molecule like 3'-Fluoro-3-(3-methoxyphenyl)propiophenone suggests a deliberate design to harness the synergistic effects of these two important functional groups.

Research Trajectories and Scope for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the structural motifs it contains suggest several potential avenues for investigation. The presence of the fluorinated phenyl ring and the methoxyphenyl group points towards its potential utility as an intermediate in the synthesis of novel bioactive compounds.

Future research on this compound could focus on several key areas:

Novel Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of this compound and its analogues would be a valuable contribution to synthetic organic chemistry.

Pharmacological Screening: Given the prevalence of the propiophenone scaffold and the known benefits of fluorine and methoxy substituents in drug molecules, this compound could be a candidate for screening in various biological assays to identify potential therapeutic activities.

Materials Science Applications: The unique combination of functional groups might impart interesting photophysical or electronic properties, making it a candidate for investigation in the development of novel organic materials. nih.govnih.gov

Spectroscopic and Structural Analysis: Detailed spectroscopic and crystallographic studies would provide fundamental data on its molecular structure and conformation, which is crucial for understanding its reactivity and potential interactions with biological targets. biointerfaceresearch.commdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-7,10-11H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSBEDFXLYMBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644226 | |

| Record name | 1-(3-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-72-6 | |

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 3 3 Methoxyphenyl Propiophenone and Analogous Structures

Strategic Approaches to Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. For a molecule like 3'-Fluoro-3-(3-methoxyphenyl)propiophenone, establishing the aryl-alkyl linkage of the propiophenone (B1677668) scaffold is a critical step. Several powerful methods can be employed for this purpose.

Cross-Coupling Reactions for Aryl-Alkyl Bond Formation (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has seen extensive application in the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orguwindsor.ca This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The reaction tolerates a wide variety of functional groups, making it a powerful tool in complex molecule synthesis. uwindsor.ca While traditionally used for aryl-aryl bond formation, modifications of the Suzuki-Miyaura coupling can be adapted for the formation of aryl-alkyl bonds, which would be relevant for the synthesis of this compound.

Table 1: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Organoboron Compound | Nucleophilic partner | Boronic acids (R-B(OH)₂), Boronic esters (R-B(OR)₂) |

| Organohalide | Electrophilic partner | Aryl halides (Ar-X), Vinyl halides (R-CH=CH-X) |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | Activates the organoboron compound | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

Grignard Reagent-Mediated Syntheses for Propiophenone Scaffolds

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.org The synthesis of propiophenone scaffolds can be efficiently achieved through the reaction of an appropriate Grignard reagent with a suitable electrophile. ncl.res.in A common strategy involves the reaction of an aryl magnesium halide with propionitrile, which, after hydrolysis, yields the desired propiophenone. ncl.res.inacs.org

The synthesis of 3-methoxypropiophenone, a key intermediate, has been demonstrated using a continuous flow process based on the Grignard reaction. ncl.res.inacs.org This approach involves the continuous generation of the Grignard reagent, which then reacts with propionitrile. ncl.res.inacs.org This method has been shown to achieve high yields in a shorter reaction time compared to batch processes. ncl.res.in The Grignard reagent can be prepared by reacting an organic halide with magnesium metal, often in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org

Table 2: Grignard Reagent-Mediated Synthesis of Propiophenones

| Reactant 1 (Grignard Reagent) | Reactant 2 (Electrophile) | Product |

| Arylmagnesium halide (e.g., 3-methoxyphenylmagnesium bromide) | Propionitrile (CH₃CH₂CN) | Propiophenone derivative |

| Arylmagnesium halide | Propionyl chloride (CH₃CH₂COCl) | Propiophenone derivative |

| Propylmagnesium halide | Aryl nitrile (Ar-CN) | Propiophenone derivative |

Condensation Reactions in Propiophenone Derivative Synthesis

Condensation reactions, particularly those that form carbon-carbon bonds, are fundamental in organic synthesis. The Claisen-Schmidt condensation is a well-established method for the synthesis of chalcones (α,β-unsaturated ketones). wikipedia.orgresearchgate.net This reaction involves the base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org

While the direct product of a Claisen-Schmidt condensation is a chalcone, this intermediate can be subsequently reduced to afford a propiophenone derivative. This two-step process provides a versatile route to a wide range of substituted propiophenones. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide. rsc.orgscispace.com

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aromatic Aldehyde | Ketone | Catalyst | Product (Chalcone) |

| Benzaldehyde | Acetophenone | NaOH or KOH | (E)-1,3-Diphenylprop-2-en-1-one |

| Substituted Benzaldehyde | Substituted Acetophenone | Acid or Base | Substituted Chalcone |

Precision Introduction of Halogen and Methoxy (B1213986) Functional Groups

The precise placement of functional groups on an aromatic ring is crucial for defining the properties and reactivity of a molecule. For this compound, the regioselective introduction of the fluorine and methoxy groups is a key synthetic challenge.

Regioselective Fluorination Techniques

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Regioselective fluorination allows for the precise placement of fluorine atoms at specific positions within a molecule. numberanalytics.com Various methods have been developed for this purpose, including electrophilic, nucleophilic, and radical fluorination pathways. numberanalytics.com

For aromatic ketones, palladium-catalyzed direct C(sp²)–H fluorination has been developed as a method for ortho-fluorination. rsc.org This technique offers good regioselectivity and represents a direct approach to accessing fluorinated ketones. rsc.org Another strategy involves the Pd-catalyzed β-selective methyl C(sp³)–H fluorination of ketones, which provides access to CH₂F-containing ketones. nih.govrsc.org The choice of fluorinating agent and reaction conditions is critical for achieving the desired regioselectivity. numberanalytics.com

Table 4: Examples of Regioselective Fluorination Reagents

| Reagent Class | Example Reagent | Type of Fluorination |

| Electrophilic | Selectfluor® | Electrophilic |

| Nucleophilic | Potassium fluoride (B91410) (KF) | Nucleophilic |

| Radical | N-Fluorobenzenesulfonimide (NFSI) | Radical/Electrophilic |

Nucleophilic Substitution Reactions for Fluoroaryl Moiety Incorporation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, including fluoride, onto an aromatic ring. science.gov This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

In the context of synthesizing the fluoroaryl moiety of this compound, an SNAr reaction could be employed to displace a suitable leaving group (such as a nitro or another halogen group) with a fluoride ion. nih.gov Conversely, if a polyfluorinated aromatic precursor is used, a nucleophile such as a methoxide (B1231860) could displace a fluorine atom to introduce the methoxy group. nih.govacgpubs.org

Table 5: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)

| Factor | Influence on Reaction Rate |

| Electron-withdrawing groups | Accelerate the reaction, especially when ortho/para to the leaving group |

| Leaving group ability | Better leaving groups (e.g., F > Cl > Br > I in many cases) increase the rate |

| Nucleophile strength | Stronger nucleophiles generally react faster |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are often used |

Etherification Reactions for Methoxy Group Introduction (e.g., O-methylation of phenols)

The introduction of a methoxy group onto an aromatic ring is a critical step in the synthesis of molecules like this compound. This is typically achieved through the O-methylation of a corresponding phenolic precursor. Modern synthetic chemistry emphasizes the use of environmentally benign reagents and efficient catalytic systems for such transformations.

For instance, the methylation of various phenol (B47542) derivatives has been demonstrated with excellent yields. The combination of K₂CO₃ as the base and tetrabutylammonium (B224687) bromide as the phase transfer catalyst has proven effective for the regioselective O-methylation of dihydroxybenzophenones. mdma.ch Another approach utilizes poly(ethylene glycol) (PEG) in conjunction with K₂CO₃ in a continuous-flow stirred tank reactor, achieving nearly quantitative conversion of phenols to their corresponding O-methylated derivatives (anisoles). unive.it

The choice of methylating agent and catalyst system can be tailored to the specific substrate and desired reaction conditions. While the traditional Williamson ether synthesis remains a fundamental method, modern variations prioritize safety, efficiency, and sustainability. unive.it A patented process for preparing 3-methoxypropiophenone, for example, begins with the etherification of m-Salicylic acid using methyl-sulfate and sodium hydroxide to produce m-methoxybenzoic acid, a key intermediate. google.com

Table 1: Comparison of O-Methylation Methods for Phenolic Compounds

| Method | Methylating Agent | Catalyst System | Conditions | Key Advantages |

| Solid-Liquid PTC | Dimethyl Carbonate (DMC) | K₂CO₃ / Tetrabutylammonium Bromide | 90-100°C, Atmospheric Pressure | Environmentally benign reagent, high yield & selectivity, catalyst recovery. mdma.ch |

| Continuous-Flow | Dimethyl Carbonate (DMC) | K₂CO₃ / Poly(ethylene glycol) 1000 | 160-200°C, Atmospheric Pressure | Substantially quantitative yields, suitable for continuous production. unive.it |

| Classical Etherification | Methyl-sulfate | Sodium Hydroxide | Not specified | Established method for precursor synthesis. google.com |

Photoredox-Mediated Approaches for Fluorinated Ketone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in modern organic synthesis, enabling unique mechanistic pathways under mild reaction conditions. mdpi.com This methodology is particularly relevant for the synthesis of fluorinated aromatic compounds and ketones, offering high functional group tolerance. mdpi.comfigshare.com The synthesis of fluorinated ketones, analogous to this compound, can be achieved through various photoredox-mediated strategies.

One such approach is the α-trifluoromethoxylation of ketones. chemrxiv.org This light-driven method utilizes an organic photoredox catalyst, such as 4-CzIPN, to react enol carbonates with a trifluoromethoxylation reagent. chemrxiv.org The reaction proceeds rapidly under blue light irradiation and demonstrates broad substrate applicability, providing a direct route to α-trifluoromethoxy ketones. chemrxiv.org

Furthermore, photoredox catalysis facilitates multi-component reactions to build complex molecular scaffolds in a single step. nih.gov For example, a three-component reaction involving styrenes, a N-trifluoroethylhydroxylamine derivative, and DMSO can produce medicinally relevant β-trifluoromethyl β-amino ketones. nih.gov This process operates through an oxidative quenching photoredox cycle and highlights the ability to achieve high molecular complexity from simple starting materials. nih.gov

The power of photoredox catalysis also lies in its capacity for divergent synthesis, where tuning reaction parameters like solvent or additives can selectively generate different fluorine-containing products from common starting materials. acs.org This strategy enhances synthetic efficiency and broadens the accessible chemical space for fluorinated molecules. acs.org These methodologies have enabled the direct synthesis of a diverse range of fluorinated compounds, including trifluoromethylated ketones, with high selectivity and operational simplicity. figshare.comacs.org

Table 2: Examples of Photoredox-Mediated Synthesis of Fluorinated Ketones

| Reaction Type | Key Reagents | Photocatalyst | Radiation | Product Type | Reference |

| α-Trifluoromethoxylation | Enol carbonates, N-trifluoromethoxy-4-cyano-pyridinium triflimide | 4-CzIPN | 456 nm (Blue light) | α-Trifluoromethoxy ketones | chemrxiv.org |

| Three-Component Reaction | Styrenes, N-trifluoroethylhydroxylamine derivative, DMSO | 4DPAIPN | 427 nm | β-Trifluoromethyl β-amino ketones | nih.gov |

| Divergent Functionalization | Alkenes, Redox-active fluorinated acids | Not specified | Visible light | Various fluorinated compounds | acs.org |

Stereoselective Synthesis of Chiral Propiophenone Derivatives

The synthesis of specific stereoisomers of chiral molecules is of paramount importance in pharmaceutical chemistry, as different enantiomers can exhibit distinct biological activities. Propiophenone derivatives can possess a chiral center, necessitating stereoselective synthetic methods to produce enantiomerically pure compounds. Asymmetric synthesis aims to prepare a single enantiomer from a racemic mixture or achiral starting materials. ethz.ch

Several strategies can be employed to achieve stereoselective synthesis:

Chiral Pool Synthesis: This approach utilizes enantiomerically enriched starting materials, such as amino acids or sugars, where at least one stereocenter is already defined. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. This auxiliary is later removed and can often be recycled. ethz.ch

Enantioselective Catalysis: A chiral catalyst is used to control the formation of a new stereocenter. The catalyst does not become part of the final product. ethz.ch

In the context of propiophenone derivatives, stereoselective additions of nucleophiles to chiral imines are a powerful method for creating nitrogen-containing stereogenic centers. mdpi.com N-tert-sulfinyl imines, for example, are excellent chiral intermediates where the sulfinyl group effectively controls the stereochemical pathway of nucleophilic additions, with the configuration of the sulfur atom determining the configuration of the newly formed stereocenter. mdpi.com

Organocatalysis also offers a robust platform for stereoselective transformations. For instance, an L-proline organocatalyzed intramolecular Mannich reaction has been used as a key step in the synthesis of complex bicyclic systems, demonstrating the power of small organic molecules to induce high levels of stereocontrol. mdpi.com For the synthesis of chiral norbornene ketone derivatives, chiral catalysts coordinated with metals like aluminum, boron, or copper can significantly enhance the synthetic rate and stereoselectivity of Diels-Alder reactions. magtech.com.cn These general principles of asymmetric synthesis are directly applicable to the development of chiral propiophenone structures.

Catalytic Systems and Novel Platforms in Propiophenone Synthesis

The synthesis of propiophenone and its derivatives has historically been achieved through methods like the Friedel-Crafts reaction of benzene (B151609) with propanoyl chloride or propionic anhydride. wikipedia.org However, this process often involves harsh Lewis acids and can generate significant waste. epo.org Modern research focuses on developing more efficient and sustainable catalytic systems.

An alternative commercial method is the high-temperature ketonization of benzoic acid and propionic acid over a heterogeneous catalyst, such as calcium acetate (B1210297) and alumina (B75360), at temperatures between 450–550 °C. wikipedia.org This vapor-phase, cross-decarboxylation process offers an attractive route to propiophenone, though it can produce by-products like isobutyrophenone. epo.orggoogle.comgoogle.com Process improvements have focused on suppressing by-product formation by introducing diluents like water or secondary alcohols into the feed stream. google.comgoogle.com

More recently, advanced catalytic systems utilizing transition metals have been developed. Iridium catalysis, for instance, has been successfully employed for the reduction of o-hydroxyphenyl enaminones to provide o-hydroxyl propiophenones using silane (B1218182) as a reductant. rsc.org This method highlights the use of specific catalytic systems to achieve targeted transformations on functionalized propiophenone precursors. rsc.org

Furthermore, bifunctional catalysts are gaining prominence for cascade reactions. A hafnium-based polymeric nanocatalyst (PhP-Hf) has been developed for the stereoselective conversion of 4'-methoxypropiophenone (B29531) into trans-anethole. nih.gov This catalyst possesses both acid and base sites that synergistically promote a cascade of Meerwein–Pondorf–Verley (MPV) reduction and subsequent dehydration in a single pot. nih.gov Such multifunctional catalytic platforms represent a significant advancement, enabling complex transformations with high efficiency and selectivity, and offering great potential for the synthesis of a wide range of propiophenone derivatives. nih.gov

Table 3: Overview of Catalytic Systems in Propiophenone Synthesis

| Catalytic System | Reactants | Reaction Type | Conditions | Key Features | Reference |

| Calcium Acetate / Alumina | Benzoic acid, Propionic acid | Vapor-Phase Ketonization | 450-550°C | Commercial process, heterogeneous catalysis. wikipedia.org | |

| Iridium Complex | o-Hydroxyphenyl enaminones, Silane | Catalytic Reduction | Not specified | Synthesis of functionalized propiophenones. rsc.org | |

| Hafnium-based Nanocatalyst (PhP-Hf) | 4'-Methoxypropiophenone, 2-Pentanol | Cascade Reduction/Dehydration | 220°C | Bifunctional, recyclable, high yield and selectivity. nih.gov |

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity for 3 Fluoro 3 3 Methoxyphenyl Propiophenone

Mechanistic Pathways of Propiophenone (B1677668) Core Transformations

The propiophenone framework can undergo a variety of transformations, including reductions, electrophilic substitutions, photochemical reactions, and rearrangements. The specific nature of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone, with its distinct electronic and steric properties, influences the pathways of these reactions.

Meerwein-Pondorf-Verley (MPV) Reduction Mechanisms and Catalyst Synergism

The Meerwein-Pondorf-Verley (MPV) reduction is a highly chemoselective method for reducing ketones to alcohols using a metal alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol (B130326). alfa-chemistry.comminia.edu.egwikipedia.org The reaction proceeds through a six-membered ring transition state where a hydride is transferred from the isopropoxide ligand to the carbonyl carbon of the ketone. minia.edu.egorganic-chemistry.org

For this compound, the mechanism involves the coordination of the carbonyl oxygen to the aluminum center of the catalyst. minia.edu.eg The presence of the electron-withdrawing 3'-fluoro group is expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial coordination and subsequent hydride transfer. The reaction is reversible, and its equilibrium is driven by the removal of the acetone (B3395972) byproduct. organic-chemistry.org

Catalyst synergism is crucial for efficient MPV reduction. Studies on catalysts like zirconia (ZrO₂) have shown that a synergistic effect between Lewis acid sites and adjacent base sites enhances catalytic activity. researchgate.netmdpi.com The Lewis acid site activates the ketone, while the base site facilitates the deprotonation of the sacrificial alcohol, promoting the hydride transfer. researchgate.netmdpi.com This dual-site mechanism is likely to be effective for the reduction of the title compound.

Table 1: Postulated Synergistic Catalysis in MPV Reduction

| Catalyst Component | Role in Mechanism for this compound |

|---|---|

| Lewis Acid Site (e.g., Zr⁴⁺) | Coordination and activation of the carbonyl group, increasing its electrophilicity. |

| Base Site (e.g., surface O²⁻) | Deprotonation of isopropanol to form the active alkoxide species for hydride transfer. |

| Sacrificial Alcohol (Isopropanol) | Source of the hydride for the reduction process. |

Friedel-Crafts Reaction Mechanistic Studies (e.g., with Lewis acids)

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of substituents to an aromatic ring. wikipedia.org While the synthesis of propiophenone itself can be achieved via Friedel-Crafts acylation of benzene (B151609) with propionyl chloride and a Lewis acid catalyst like AlCl₃, the existing propiophenone core of this compound can also participate in further electrophilic aromatic substitution. google.compearson.comsigmaaldrich.com

The propiophenone moiety contains two aromatic rings. The 3'-fluoro-substituted ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of both the fluoro group and the carbonyl group. The 3-methoxyphenyl (B12655295) ring, however, is activated by the electron-donating methoxy (B1213986) group. Therefore, any subsequent Friedel-Crafts reaction would be expected to occur on the 3-methoxyphenyl ring.

The mechanism proceeds through the generation of an electrophile (e.g., an acylium ion from an acyl halide and a Lewis acid). wikipedia.orgmt.com This electrophile then attacks the electron-rich 3-methoxyphenyl ring, preferentially at the positions ortho and para to the activating methoxy group, to form a resonance-stabilized carbocation intermediate (arenium ion). mt.com Deprotonation of this intermediate restores aromaticity and yields the final product. The Lewis acid catalyst is regenerated in the final step. wikipedia.org

Photochemical Reactions and Detection of Transient Intermediates (e.g., Triplet Alkyl Nitrenes from β-Azido Propiophenones)

The propiophenone core can act as an intramolecular triplet sensitizer (B1316253) in photochemical reactions. acs.orgnih.gov For a derivative such as β-azido-3'-fluoro-3-(3-methoxyphenyl)propiophenone, photolysis would lead to the selective formation of a triplet alkyl nitrene. acs.orgnih.govscilit.com The propiophenone moiety absorbs light and, through intersystem crossing, forms a triplet excited state. This triplet energy is then transferred to the azido (B1232118) group, causing the extrusion of N₂ and the generation of a highly reactive triplet nitrene intermediate. acs.orgnih.gov

These transient triplet alkyl nitrenes can be detected directly using techniques like laser flash photolysis and ESR spectroscopy. acs.orgnih.gov For instance, photolysis of β-azido propiophenone derivatives has been shown to produce triplet alkyl nitrenes with a characteristic absorption maximum around 325 nm. acs.org The subsequent reactivity of the nitrene is influenced by the electronic nature of the substituents. A methoxy group, for example, can affect the excited state configuration (from n,π* to π,π*), which in turn dictates the secondary reactions of the nitrene, such as dimerization or intramolecular hydrogen abstraction. acs.orgnih.gov

Intramolecular Rearrangements and Tautomerization Processes

Propiophenones and their derivatives can undergo intramolecular rearrangements, such as the Fries rearrangement, under specific conditions. doubtnut.comwikipedia.org If this compound were part of a larger molecule, for example, as a phenolic ester, it could undergo a Lewis acid-catalyzed rearrangement where the acyl group migrates from the phenolic oxygen to the aromatic ring, yielding hydroxy aryl ketones. doubtnut.comwikipedia.org

Tautomerization is another fundamental process. Propiophenones with α-hydrogens, such as the title compound, can exist in equilibrium with their enol tautomers. This keto-enol tautomerism is typically catalyzed by acids or bases. The enol form, while usually present in low concentrations, is a key intermediate in reactions such as α-halogenation and aldol (B89426) condensations. The electronic properties of the fluoro and methoxy substituents can influence the position of the keto-enol equilibrium, though the keto form remains overwhelmingly favored.

Influence of Fluorine and Methoxy Substituents on Reaction Kinetics and Selectivity

Substituents on an aromatic ring profoundly affect the rate (reactivity) and regiochemistry (selectivity) of its reactions through a combination of inductive and resonance effects. lumenlearning.comlibretexts.org

The 3'-fluoro substituent is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the phenyl ring it is attached to, making it less susceptible to electrophilic attack. lumenlearning.comdatapdf.com While halogens can also donate electron density through resonance (+R), the inductive effect is generally dominant for reactivity. lumenlearning.com This deactivation would significantly slow the rate of any electrophilic substitution on the fluoro-substituted ring.

Conversely, the 3-methoxy substituent on the other phenyl ring is a powerful activating group. The oxygen atom withdraws electron density inductively (-I), but more importantly, it donates a lone pair of electrons through resonance (+R). libretexts.org This resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic and accelerating the rate of electrophilic aromatic substitution. lumenlearning.comlibretexts.org

| -OCH₃ | 3 | Weak -I (withdrawing) | Strong +R (donating) | Strong Activation |

In reactions involving the carbonyl group, such as nucleophilic addition or reduction, the 3'-fluoro group's -I effect makes the carbonyl carbon more electrophilic, which can increase the reaction rate. The methoxy group, being distant from the carbonyl, would have a less pronounced electronic effect on the carbonyl's reactivity.

Heterogeneous and Homogeneous Catalysis in Propiophenone Reactivity

Both heterogeneous and homogeneous catalysts play vital roles in transformations involving propiophenones. youtube.com

Homogeneous catalysis , where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild conditions. youtube.comacs.org For instance, the hydrogenation of ketones can be achieved using well-defined homogeneous iron(II) or ruthenium(II) pincer complexes. researchgate.netacs.org These catalysts operate through mechanisms that can involve metal-ligand cooperation for dihydrogen activation. acs.org Such systems could be applied to the reduction of this compound, potentially offering high chemoselectivity and stereoselectivity.

Heterogeneous catalysis , where the catalyst is in a different phase from the reactants, provides significant practical advantages, including ease of separation and catalyst recyclability. youtube.comacs.org For the MPV reduction, solid metal oxides like zirconia act as robust heterogeneous catalysts. tandfonline.com In hydrogenation reactions, metals like palladium supported on materials such as alumina (B75360) (Pd/Al₂O₃) or porous organic polymers are effective for the reduction of the carbonyl group. dtu.dk The choice of support can influence the catalyst's activity and selectivity by modifying the electronic properties of the active metal sites. dtu.dk

The selection between a homogeneous and heterogeneous catalyst for a specific transformation of this compound would depend on the desired outcome, reaction scale, and process requirements, balancing the high selectivity of homogeneous systems with the practical benefits of heterogeneous ones.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 3 3 Methoxyphenyl Propiophenone

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. Through the complementary techniques of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, the characteristic vibrational modes of 3'-Fluoro-3-(3-methoxyphenyl)propiophenone can be thoroughly examined.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique pattern corresponding to the functional groups present. For this compound, the key functional groups include a carbonyl group (C=O), an ether linkage (C-O-C), a carbon-fluorine bond (C-F), aromatic rings, and aliphatic chains.

The most prominent absorption band is expected to be from the carbonyl group stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹. The C-O-C stretching of the methoxy (B1213986) group is expected to produce strong bands in the 1250-1000 cm⁻¹ region. The C-F stretch of the fluoro-substituted ring typically appears as a strong band in the 1100-1250 cm⁻¹ range. Aromatic C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. researchgate.netspectrabase.comresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Aliphatic C-H | Stretching |

| ~1690 | Carbonyl (C=O) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1260, ~1040 | Aryl Ether (C-O-C) | Asymmetric & Symmetric Stretching |

| ~1230 | C-F | Stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, tend to produce strong signals in Raman spectra.

For this compound, the symmetric vibrations of the aromatic rings are expected to be prominent in the FT-Raman spectrum. The carbonyl (C=O) stretch will also be visible, though typically weaker than in the IR spectrum. The C-H stretching vibrations of the aromatic and aliphatic groups will also be present. This technique is particularly useful for analyzing the skeletal vibrations of the molecule, providing a detailed fingerprint. researchgate.netresearchgate.netnih.gov

Table 2: Predicted FT-Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 2980-2850 | Aliphatic C-H | Stretching |

| ~1685 | Carbonyl (C=O) | Stretching |

| ~1600 | Aromatic Ring | Quadrant Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

In the structure of this compound, distinct signals are expected for the protons on the two aromatic rings, the methoxy group, and the two methylene (B1212753) groups of the propiophenone (B1677668) chain. The protons on the 3-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons of the 3-methoxyphenyl (B12655295) ring will appear as a set of multiplets in the aromatic region (approx. 6.8-7.5 ppm). The methoxy group protons will present as a sharp singlet around 3.8 ppm. The two methylene groups adjacent to the carbonyl and the methoxyphenyl ring will appear as two distinct triplets around 3.0-3.3 ppm, assuming free rotation. rsc.orgrsc.orgresearchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration |

|---|---|---|---|

| 7.10 - 7.80 | Protons on 3'-fluorophenyl ring | Multiplet (m) | 4H |

| 6.80 - 7.30 | Protons on 3-methoxyphenyl ring | Multiplet (m) | 4H |

| ~3.82 | Methoxy (-OCH₃) protons | Singlet (s) | 3H |

| ~3.25 | Methylene (-CH₂-Ar) protons | Triplet (t) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The spectrum of this compound is expected to show a signal for the carbonyl carbon at the downfield end of the spectrum, typically around 198-200 ppm. The aromatic carbons will resonate in the 110-165 ppm region. The carbon atom bonded to the fluorine will show a large C-F coupling constant, which can be a key diagnostic feature. The carbon of the methoxy group will appear around 55 ppm. The two aliphatic methylene carbons will have signals in the range of 30-45 ppm. rsc.orgmdpi.comresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~198.5 | Carbonyl Carbon (C=O) |

| ~162.5 (d, ¹JCF ≈ 245 Hz) | C-F (ipso-carbon on fluorophenyl ring) |

| 113 - 160 | Aromatic Carbons |

| ~55.2 | Methoxy Carbon (-OCH₃) |

| ~40.1 | Methylene Carbon (-CH₂-Ar) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. researchgate.netnih.gov

For this compound, which contains a single fluorine atom on one of the aromatic rings, the ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift will be influenced by the electronic effects of the propiophenone group. This signal will likely appear as a multiplet due to coupling with the neighboring ortho and meta protons on the aromatic ring. The precise chemical shift provides a sensitive probe of the local molecular environment. d-nb.infocopernicus.orgresearchgate.net

Table 5: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|

Electronic Spectroscopy for Excited State Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic structure. When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher-energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's chromophores—the parts of the molecule that contain the electronic transitions.

In this compound, the primary chromophores are the two aromatic rings (the fluorophenyl group and the methoxyphenyl group) and the carbonyl group (C=O), which are conjugated. The absorption spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the conjugated aromatic system. The presence of substituents like fluorine and a methoxy group can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax).

n → π* Transitions: These are lower-intensity absorptions that occur due to the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is characteristic of the carbonyl group and is often sensitive to solvent polarity. researchgate.net

The UV-Vis spectrum of this compound would be expected to show a strong absorption band at a shorter wavelength, corresponding to the π → π* transition of the aromatic systems, and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. The exact positions of these bands are influenced by the electronic effects of the fluoro and methoxy substituents and the polarity of the solvent used for analysis. nih.govnih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Probable λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | ~240-260 | High | Conjugated Aromatic System |

| n → π | ~300-330 | Low | Carbonyl Group |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and form a radical cation, known as the molecular ion (M+•). This ion is often unstable and breaks apart into smaller, characteristic fragment ions.

The molecular formula for this compound is C₁₆H₁₅FO₂, giving it a monoisotopic mass of approximately 258.11 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 258.

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, the primary fragmentation pathways are predicted to be alpha-cleavages adjacent to the carbonyl group. miamioh.edu

Key predicted fragmentation pathways include:

Alpha-Cleavage (A): Loss of the 3-methoxybenzyl radical (•CH₂C₆H₄OCH₃) to form the stable 3-fluorobenzoyl cation. This is often a dominant fragmentation pathway for aromatic ketones. miamioh.edunih.gov

Alpha-Cleavage (B): Loss of the 3-fluorobenzoyl radical (•COC₆H₄F) to form the 3-methoxybenzyl cation.

Further Fragmentation: The initially formed fragment ions can undergo further fragmentation. For example, the 3-fluorobenzoyl cation can lose a molecule of carbon monoxide (CO) to form a fluorophenyl cation.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 258 | [C₁₆H₁₅FO₂]+• | - | Molecular Ion (M+•) |

| 137 | [C₈H₉O]+ | •C₈H₆FO | Alpha-Cleavage (B) |

| 123 | [C₇H₄FO]+ | •C₉H₁₁O | Alpha-Cleavage (A) |

| 95 | [C₆H₄F]+ | CO (from m/z 123) | Loss of Carbon Monoxide |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that specifically detects species with unpaired electrons, such as free radicals. nih.gov The parent molecule, this compound, is a diamagnetic compound with all its electrons paired. Therefore, in its ground state, it is ESR-silent and will not produce a spectrum.

However, an ESR spectrum can be obtained by converting the molecule into a paramagnetic species. For an aromatic ketone like this, a common method is a one-electron reduction to form a ketyl radical anion. rsc.org This can be achieved through electrochemical methods or by using an alkali metal.

The resulting radical anion would have an unpaired electron delocalized across the conjugated π-system of the molecule. The ESR spectrum of this ketyl radical would provide detailed information about the distribution of this unpaired electron density. researchgate.net The spectrum's hyperfine structure arises from the interaction (coupling) of the unpaired electron with magnetic nuclei in the molecule, such as protons (¹H) and, importantly in this case, the fluorine nucleus (¹⁹F). rsc.org

The analysis of the hyperfine coupling constants would reveal:

Fluorine Coupling: A significant hyperfine splitting constant from the ¹⁹F nucleus (I=1/2) would be expected, providing direct evidence of spin density on or near the fluorine atom on the benzoyl ring. researchgate.net

Proton Coupling: Smaller coupling constants from the various protons on the two aromatic rings would allow for the mapping of the spin density distribution across the entire molecular framework.

Thus, while the compound itself is not amenable to ESR, the study of its corresponding radical anion via ESR spectroscopy would offer profound insights into its electronic structure and the influence of its substituents on electron distribution in a radical state. rsc.org

Computational and Theoretical Investigations of 3 Fluoro 3 3 Methoxyphenyl Propiophenone

Quantum Chemical Calculation Methodologies

To thoroughly investigate the properties of a molecule like 3'-Fluoro-3-(3-methoxyphenyl)propiophenone, computational chemists employ a suite of sophisticated methodologies. These techniques allow for the prediction of molecular structure, stability, and electronic characteristics from first principles.

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. For a molecule such as this compound, a DFT approach would be the primary method for determining its most stable three-dimensional arrangement, a process known as geometry optimization.

This method is based on the principle that the energy of a molecule can be determined from its electron density. Functionals, such as the widely used B3LYP or PBE, are employed in conjunction with a basis set (e.g., 6-311++G(d,p)) to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. The outcome of a DFT geometry optimization provides crucial data, including bond lengths, bond angles, and dihedral angles, that define the molecule's ground-state electronic structure. These parameters are fundamental to understanding the molecule's physical and chemical behavior.

Møller-Plesset Perturbation Theory (MP2) and Hartree-Fock (HF) Approaches

While DFT is highly effective, other ab initio methods like the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also pivotal in computational studies. The Hartree-Fock method provides a foundational approximation by treating each electron in a molecule as moving in the average field of all other electrons, neglecting explicit electron-electron correlation.

MP2, a post-Hartree-Fock method, improves upon the HF approximation by including electron correlation effects through perturbation theory. For this compound, applying MP2 would yield a more accurate description of the electronic energy and structure compared to HF, particularly in capturing the subtle effects of electron correlation that influence molecular properties. Comparing results from HF, MP2, and DFT allows for a comprehensive assessment of the electronic structure.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Simulation

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to investigate the electronic excited states of molecules.

By applying TD-DFT, researchers can simulate the ultraviolet-visible (UV-Vis) absorption spectrum of the compound. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, typically presented as absorption wavelengths (λmax) and oscillator strengths (f), provide theoretical predictions of the molecule's spectroscopic signature. These calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of molecules containing carbonyl groups and aromatic rings.

Electronic Structure and Reactivity Descriptors from Computational Analysis

Beyond structural and spectral predictions, computational analyses provide a wealth of information about a molecule's intrinsic reactivity and electronic landscape. Descriptors derived from these calculations are invaluable for predicting chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Activity and Stability

A key aspect of understanding a molecule's reactivity lies in the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons.

For this compound, the energy of the HOMO is related to its ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more likely to be reactive. nih.gov The spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO |

Note: This table is for illustrative purposes only. The values would need to be determined by actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the interactions between orbitals within a molecule. scispace.com It provides a detailed picture of charge distribution, hybridization, and the stabilizing effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating favorable sites for nucleophilic attack. Green represents regions of neutral potential.

For a molecule like this compound, an MEP analysis would be expected to highlight the electronegative oxygen atom of the carbonyl group and the fluorine atom as regions of high negative potential (red), making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the aromatic rings would likely be characterized by positive potential (blue), rendering them susceptible to nucleophilic interactions. Such maps are invaluable for understanding intermolecular interactions and predicting how the molecule might interact with biological targets or other reactants.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Index for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to define atomic basins, chemical bonds, and the nature of atomic interactions. researchgate.net Within this framework, the properties of the electron density at bond critical points (BCPs)—points of minimum electron density between two bonded atoms—reveal the nature of the chemical bond. For instance, the sign of the Laplacian of the electron density (∇²ρ) at a BCP can distinguish between shared-shell (covalent) interactions and closed-shell (ionic, hydrogen bond, van der Waals) interactions.

Complementary to QTAIM, the Noncovalent Interaction (NCI) index is a visualization tool used to identify and characterize noncovalent interactions in real space. researchgate.net It plots the reduced density gradient versus the electron density. Isosurfaces of the NCI index can reveal weak interactions, such as hydrogen bonds and van der Waals forces, which are critical for understanding molecular conformation and crystal packing. For this compound, QTAIM and NCI analyses would be employed to characterize the intramolecular bonds and to identify and quantify potential weak intramolecular interactions, such as C-H···O or C-H···F hydrogen bonds, which could influence the molecule's conformational preferences.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) to identify stable conformers (energy minima) and the energy barriers for interconversion between them (transition states). yale.eduwikipedia.org

A detailed conformational analysis would typically involve rotating the single bonds of the propiophenone (B1677668) backbone and calculating the corresponding energy changes. nih.gov The results would be visualized as a potential energy surface map, where the energy is plotted as a function of one or more dihedral angles. libretexts.orglibretexts.org This analysis would reveal the most stable conformations of the molecule in the gas phase and provide insights into its flexibility and the shapes it is likely to adopt in different environments. Such studies on related chalcones and flavanones have demonstrated the importance of identifying low-energy conformers to understand their biological interactions. mdpi.comnih.gov

Prediction of Spectroscopic Parameters from First Principles

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic parameters from first principles. researchgate.netehu.es For this compound, these calculations could predict:

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) methods can be used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, which is invaluable for structure elucidation. nih.gov

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis), providing information about the molecule's electronic structure and color.

The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. A comparative table of predicted versus experimental spectroscopic data would ideally be generated to validate the computational model.

Table 1: Hypothetical Spectroscopic Data Prediction

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| Carbonyl Stretch (IR, cm⁻¹) | Data not available | Data not available |

| ¹⁹F NMR Chemical Shift (ppm) | Data not available | Data not available |

| λmax (UV-Vis, nm) | Data not available | Data not available |

Note: This table is for illustrative purposes only. No specific data for this compound has been found in the literature.

Theoretical Studies on Solvation Effects and Environmental Influence

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net Theoretical studies on solvation effects are typically performed using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant.

These studies can predict how the solvent affects:

Conformational Equilibria: The relative stability of different conformers can change in solvents of varying polarity. cdnsciencepub.com

Spectroscopic Properties: Solvent-induced shifts in IR, NMR, and UV-Vis spectra can be modeled. researchgate.net

Reactivity: The MEP and other reactivity descriptors can be recalculated in the presence of a solvent to provide a more accurate picture of the molecule's reactivity in solution. acs.org

For this compound, investigating its behavior in both polar and non-polar solvents would provide a more complete understanding of its chemical nature under realistic conditions. acs.orgemerginginvestigators.org

Table 2: Table of Compounds

| Compound Name |

|---|

Structure Activity Relationship Sar and Rational Design Principles for Fluorinated and Methoxylated Propiophenone Systems

Impact of Fluorine Substitution on Molecular Properties Relevant to Research

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacological parameters. researchgate.net The unique properties of fluorine, such as its small size and high electronegativity, impart significant changes to a molecule's profile. nih.gov

Electronic Effects on Aromatic Ring and Carbonyl Reactivity

The introduction of a fluorine atom onto an aromatic ring profoundly alters its electronic properties. Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I effect). numberanalytics.com In 3'-Fluoro-3-(3-methoxyphenyl)propiophenone, the fluorine at the 3'-position (meta to the propiophenone (B1677668) chain) withdraws electron density from the aromatic ring to which it is attached.

| Property | Hydrogen (H) | Fluorine (F) | Reference |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | researchgate.net |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | nih.gov |

Steric and Conformational Influences

Despite its high electronegativity, the fluorine atom is relatively small, with a van der Waals radius only slightly larger than that of hydrogen (1.47 Å vs. 1.20 Å). researchgate.netnih.gov Consequently, replacing a hydrogen atom with fluorine typically introduces minimal steric hindrance. numberanalytics.com However, this substitution can have significant effects on the molecule's conformation. nih.gov

The presence of the C-F bond introduces a strong dipole moment and can influence the preferred rotational geometry (dihedral angles) of the molecule through stereoelectronic effects. In some fluorinated ketones, conformations may be favored or disfavored due to repulsive interactions between the fluorine lone pairs and the carbonyl π-system. nih.gov For this compound, the fluorine substitution could influence the orientation of the fluorinated phenyl ring relative to the rest of the molecule, which can be a critical factor in its interaction with biological targets.

Modulation of Intermolecular Interactions (e.g., hydrogen bonding, van der Waals, π-stacking)

Fluorine's role in intermolecular interactions is complex. The C-F bond is highly polarized, but the fluorine atom itself is a poor hydrogen bond acceptor compared to oxygen or nitrogen. nih.gov Nevertheless, it can participate in weak hydrogen bonds, particularly with C-H donors. nih.govnih.gov

More significantly, fluorine substitution alters non-covalent interactions like π-stacking. The introduction of an electronegative fluorine atom can disrupt the typical face-to-face π-stacking observed between aromatic rings. rsc.org This disruption is due to unfavorable electrostatic interactions, which may lead to alternative arrangements such as offset-stacked or edge-to-face conformations. rsc.org This modulation of π-interactions is a key principle in rational drug design for optimizing ligand-receptor binding.

Role of the Methoxy (B1213986) Group in Molecular Design

The methoxy group (-OCH₃) is another prevalent substituent in medicinal chemistry, valued for its ability to influence both electronic and physical properties. nih.govresearchgate.net

Electron-Donating Effects and Resonance Stabilization

The methoxy group exhibits dual electronic effects. Due to the high electronegativity of the oxygen atom, it has an inductive electron-withdrawing effect (-I). However, the lone pairs on the oxygen atom can be delocalized into an attached aromatic ring, resulting in a strong electron-donating resonance effect (+R). stackexchange.com

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring | Reference |

|---|---|---|---|---|---|

| -F | Meta (3') | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | numberanalytics.comlibretexts.org |

| -OCH₃ | Meta (3) | Withdrawing (-I) | Donating (+R, but minimized at meta) | Weakly Deactivating | stackexchange.comwikipedia.org |

Stereochemical and Bulk Considerations

Unlike the compact fluorine atom, the methoxy group has significant steric bulk and a defined three-dimensional structure. Its presence can impose conformational restrictions on the molecule, influencing how it orients itself and fits within a constrained space, such as the active site of a protein. nih.gov The rotation around the aryl-oxygen bond can also lead to different preferred conformations.

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a property frequently exploited in molecular design to form key interactions with biological targets. researchgate.net This combination of steric influence and hydrogen-bonding potential makes the methoxy group a versatile tool for optimizing molecular recognition and physicochemical properties. youtube.com

| Functional Group | Interaction Type | Role | Significance | Reference |

|---|---|---|---|---|

| C-F | Hydrogen Bonding | Weak Acceptor | Contributes to binding affinity, though weaker than O or N acceptors. | nih.gov |

| Fluorinated Ring | π-Stacking | Disrupts/Modulates | Can alter binding geometry from face-to-face to edge-to-face. | rsc.org |

| -OCH₃ | Hydrogen Bonding | Acceptor | Forms directional interactions in binding pockets. | researchgate.net |

| -OCH₃ | Steric/van der Waals | Bulk/Filler | Influences molecular conformation and occupies space in a binding site. | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Propiophenone Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org This approach is instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process. nih.gov For propiophenone derivatives, QSAR studies have been employed to elucidate the key structural features governing their therapeutic potential, for instance, in the development of potential anticancer agents. nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.gov Descriptors can be broadly categorized into several classes, including:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges). cadaster.eu

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and can provide insights into its shape, volume, and surface area. cadaster.eu

In the study of propiophenone systems, a variety of descriptors would be considered to capture the influence of the fluoro and methoxy substituents. For instance, the fluorine atom at the 3'-position of the phenyl ring introduces a region of high electronegativity, which can be quantified by electronic descriptors. The methoxy group on the second phenyl ring contributes to the molecule's lipophilicity and can also act as a hydrogen bond acceptor, features that can be captured by relevant descriptors.

Correlation analyses are then performed to identify which of these descriptors have a statistically significant relationship with the observed biological activity. Techniques such as Partial Least Squares (PLS) regression are often used to select the most relevant molecular descriptors and build the QSAR models. nih.gov

Below is an interactive data table showcasing a hypothetical selection of molecular descriptors that could be relevant for a QSAR study of propiophenone derivatives, including this compound.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Partial Charge on Fluorine | Modulates electrostatic interactions with biological targets. |

| Steric | Molecular Volume | Influences the fit of the molecule into a binding pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Once a set of relevant descriptors has been identified, a statistical model is constructed to mathematically link these descriptors to the biological activity. Various statistical methods can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govnih.gov

The predictive power of a QSAR model is its most critical attribute. uniroma1.it To ensure the model is robust and not a result of chance correlation, it must undergo rigorous validation. basicmedicalkey.comgoogle.com The validation process typically involves two key stages:

Internal Validation: This is performed on the training set of molecules that were used to build the model. A common technique is leave-one-out (LOO) cross-validation, where one molecule is removed from the set, the model is rebuilt with the remaining molecules, and the activity of the removed molecule is predicted. basicmedicalkey.com This process is repeated for all molecules in the training set. The cross-validated correlation coefficient (Q²) is a key metric for internal validation. uniroma1.it

External Validation: This involves using the QSAR model to predict the activity of a set of molecules (the test set) that were not used in the model's development. nih.govbasicmedicalkey.com The predictive ability of the model is assessed by comparing the predicted activities with the experimentally determined values for the test set. The predictive R² (R²_pred) is a common metric for external validation. google.com

A well-validated QSAR model should exhibit good statistical parameters for both internal and external validation, indicating its reliability for predicting the activity of new, untested compounds. nih.govnih.gov

The table below presents a hypothetical set of validation parameters for a QSAR model of propiophenone derivatives.

| Validation Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability from internal cross-validation. | > 0.5 |

| R²_pred (Predictive R² for external test set) | A measure of the model's predictive ability for an external set of compounds. | > 0.5 |

Strategies for De Novo Design of Propiophenone Analogs with Tuned Properties

De novo design involves the creation of novel molecular structures with desired properties, often guided by computational methods. nih.govmdpi.com In the context of propiophenone analogs, insights gained from SAR and QSAR studies can be leveraged to design new compounds with potentially enhanced activity or other desirable characteristics.

One common strategy is to use the developed QSAR model to predict the activity of virtual compounds. By systematically modifying the structure of a lead compound like this compound and calculating the relevant descriptors for the new virtual analogs, their activities can be predicted using the QSAR equation. This allows for the in-silico screening of a large number of potential candidates before committing to their chemical synthesis. nih.gov

Another approach involves fragment-based design. Here, the core propiophenone scaffold is retained, and different substituents (fragments) are computationally added at various positions. The binding affinity or activity of these new analogs is then predicted using docking simulations or QSAR models.

For instance, based on the understanding that the 3'-fluoro and 3-methoxy groups in this compound contribute to its activity profile, a de novo design strategy might explore:

Bioisosteric replacement of the fluorine atom with other small, electronegative groups (e.g., -Cl, -CN) to fine-tune electronic interactions.

Positional isomerization of the methoxy group on its phenyl ring to explore different binding orientations.

Introduction of additional functional groups on either phenyl ring to probe for new interactions with a biological target.

These computationally designed analogs can then be prioritized for synthesis and biological evaluation, accelerating the discovery of new and improved propiophenone-based compounds.

Applications of 3 Fluoro 3 3 Methoxyphenyl Propiophenone As a Chemical Intermediate in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The propiophenone (B1677668) scaffold is a well-established building block in organic synthesis, and the introduction of a fluorine atom and a methoxy (B1213986) group in 3'-Fluoro-3-(3-methoxyphenyl)propiophenone enhances its utility as a precursor for diverse and complex organic molecules. These substituents not only modify the electronic properties of the molecule, influencing its reactivity, but also provide opportunities for further functionalization.

While direct experimental evidence for the use of this compound in the synthesis of N-heterocyclic compounds is not extensively documented in publicly available literature, its chemical structure suggests its high potential as a precursor for such molecules. Propiophenone derivatives are known to be key starting materials for the synthesis of various heterocyclic systems, including pyridines, pyrazoles, and isoxazoles. orientjchem.orgnih.govresearchgate.net The presence of the ketone functional group allows for condensation reactions with various nitrogen-containing reagents to form the core heterocyclic ring.

For instance, in the synthesis of fluorinated pyridines, a common strategy involves the reaction of α,β-unsaturated ketones with a nitrogen source. nih.govacs.org this compound could first undergo an aldol (B89426) condensation to form a chalcone-like intermediate, which can then react with an ammonia (B1221849) source to yield a dihydropyridine, followed by oxidation to the corresponding pyridine. The fluorine and methoxy substituents would be retained in the final product, imparting their unique electronic and steric properties.

Similarly, the synthesis of fluorinated pyrazoles often involves the reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. unifi.itrsc.org this compound can be readily converted into a 1,3-dicarbonyl derivative, which can then be cyclized with hydrazine to form the pyrazole (B372694) ring. The regioselectivity of this reaction would be influenced by the electronic nature of the fluoro and methoxy-substituted phenyl rings.

The synthesis of isoxazoles can be achieved by reacting α,β-unsaturated ketones with hydroxylamine (B1172632). orientjchem.orgwpmucdn.comorganic-chemistry.org An α,β-unsaturated ketone derived from this compound could undergo cyclization with hydroxylamine to produce a fluorinated isoxazole (B147169) derivative. researchgate.net

Table 1: Potential Synthesis of N-Heterocycles from this compound

| Heterocycle | General Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyridine | Condensation of an α,β-unsaturated ketone with an ammonia source. | Aldehyde, Ammonia/Ammonium Acetate (B1210297) |

| Pyrazole | Cyclization of a 1,3-dicarbonyl compound with hydrazine. | Base, Hydrazine |

This compound serves as a versatile intermediate for the synthesis of other, more complex propiophenone derivatives. The reactive carbonyl group and the aromatic rings provide multiple handles for further chemical transformations. For example, the ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. The aromatic rings can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions, to introduce additional functional groups.

The synthesis of the pharmaceutical intermediate 3'-methoxypropiophenone (B1296965) is well-documented and highlights the types of transformations that propiophenone derivatives can undergo. google.comgoogleapis.comgoogle.comchemicalbook.com By analogy, this compound could be subjected to similar reaction sequences to generate a library of novel fluorinated compounds with potential biological activities.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to the construction of complex molecules. The structure of this compound makes it a suitable candidate for inclusion in such reaction sequences. For example, a Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, could be initiated with this compound. buchler-gmbh.comnih.gov The resulting β-amino ketone could then undergo further intramolecular reactions, such as cyclization, to rapidly build molecular complexity.